molecular formula C12H18N2O3S B13157741 (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

Cat. No.: B13157741
M. Wt: 270.35 g/mol
InChI Key: BTHINPVZOYUHBK-JTQLQIEISA-N
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Description

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is a compound that features a morpholine ring, a sulfonyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is unique due to the combination of its morpholine ring and sulfonyl group, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.

Biological Activity

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including its role as a kinase inhibitor. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is known to interact with various biological pathways, primarily through its inhibitory effects on protein kinases. Specifically, it has been associated with the modulation of the mammalian target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, and survival. The mTOR pathway is a central regulator of cellular metabolism and is implicated in various diseases, including cancer and metabolic disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Kinase Inhibition Inhibits mTOR activity, leading to reduced cell proliferation and survival.
Anticancer Properties Demonstrated efficacy in various cancer cell lines, particularly those with mutations in key oncogenes.
Anti-inflammatory Effects Potential to modulate immune responses and reduce inflammation in autoimmune conditions.

In Vitro Studies

Research has shown that this compound exhibits significant cytotoxicity against cancer cell lines. For instance, a study reported that this compound effectively inhibited the growth of colon cancer cells with specific genetic alterations (e.g., KRAS mutations), suggesting its potential as a targeted therapy .

In Vivo Studies

In animal models, the compound has demonstrated promising antitumor activity. Mice treated with this compound showed reduced tumor size and improved survival rates compared to control groups. Notably, the treatment did not exhibit significant toxicity, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural features. The morpholine sulfonamide moiety is critical for its biological activity, influencing both potency and selectivity against target kinases.

Structural Feature Effect on Activity
Morpholine Ring Enhances solubility and bioavailability; crucial for binding affinity.
Sulfonamide Group Essential for kinase inhibition; modulates interactions with target proteins.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. It adheres to Lipinski's rule of five, suggesting good drug-likeness properties . Toxicological assessments have shown low toxicity profiles in preclinical models, supporting its potential for clinical development.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

(1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine

InChI

InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m0/s1

InChI Key

BTHINPVZOYUHBK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Origin of Product

United States

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